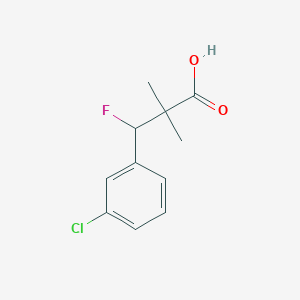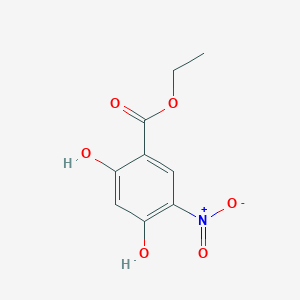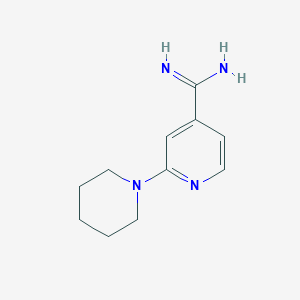
2-(Piperidin-1-yl)pyridine-4-carboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Piperidin-1-yl)pyridine-4-carboximidamide is a chemical compound with the molecular formula C11H16N4 It is known for its unique structure, which includes a piperidine ring attached to a pyridine ring through a carboximidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)pyridine-4-carboximidamide typically involves the reaction of 4-cyanopyridine with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-throughput screening techniques can also aid in identifying the most effective catalysts and reaction conditions for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(Piperidin-1-yl)pyridine-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
2-(Piperidin-1-yl)pyridine-4-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.
Mecanismo De Acción
The mechanism of action of 2-(Piperidin-1-yl)pyridine-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by the compound’s unique structure, which allows it to form specific non-covalent interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Piperidin-1-yl)pyridine-3-carboximidamide
- 2-(Piperidin-1-yl)pyridine-5-carboximidamide
- 2-(Morpholin-1-yl)pyridine-4-carboximidamide
Uniqueness
2-(Piperidin-1-yl)pyridine-4-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and selectivity towards molecular targets. These differences make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16N4 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
2-piperidin-1-ylpyridine-4-carboximidamide |
InChI |
InChI=1S/C11H16N4/c12-11(13)9-4-5-14-10(8-9)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H3,12,13) |
Clave InChI |
CQPSQBTYWLNQLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=CC(=C2)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)




![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)

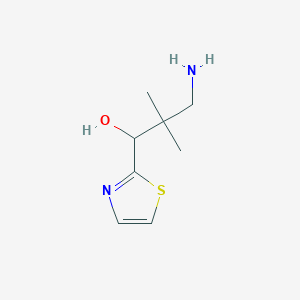

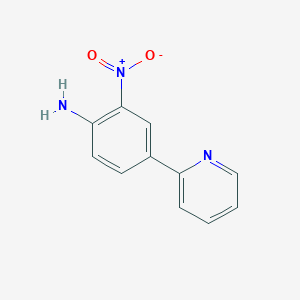
![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
